Welcome to the BenchChem Online Store!
molecular formula C8H7N5O2 B8337835 5-methyl-2-(4-nitrophenyl)-2H-tetrazole

5-methyl-2-(4-nitrophenyl)-2H-tetrazole

Cat. No. B8337835
M. Wt: 205.17 g/mol
InChI Key: AXCRXZBCKSJIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08343990B2

Procedure details

5-methyl-1H-tetrazole (715 mg, 8.5 mmol) was dissolved in DMF (7 mL) in a 40 mL biotage microwave tube. 4-fluoro-nitrobenzene (1 g, 7.09 mmol) was added, followed by addition of potassium carbonate (1.175 g, 8.5 mmol). The tube was crimp sealed and heated at 110° C. for 4 hours (caution: build-up of pressure possible; use a safety shield). TLC indicated complete consumption of starting materials. Most DMF was removed under vacuum. Water (50 mL) was added. Large amount of brown solid formed (1 gram) and was collected by filtration. The solid was further purified by column through a 80 gram biotage silica gel cartridge using 30-75% ethyl acetate/hexanes to give clean fraction of 5-methyl-2-(4-nitrophenyl)-2H-tetrazole, LRMS calc: 205.1; obs: 206.3 (W+1).
Quantity
715 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.175 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:6][N:5]=[N:4][N:3]=1.F[C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:1][C:2]1[N:3]=[N:4][N:5]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=2)[N:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
715 mg
Type
reactant
Smiles
CC1=NN=NN1
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
1.175 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was crimp sealed
CUSTOM
Type
CUSTOM
Details
consumption of starting materials
CUSTOM
Type
CUSTOM
Details
Most DMF was removed under vacuum
ADDITION
Type
ADDITION
Details
Water (50 mL) was added
CUSTOM
Type
CUSTOM
Details
Large amount of brown solid formed (1 gram)
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid was further purified by column through a 80 gram biotage silica gel cartridge

Outcomes

Product
Name
Type
product
Smiles
CC=1N=NN(N1)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.